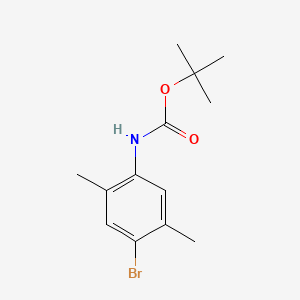

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate

Description

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate (CAS: 1086392-05-3) is a carbamate derivative featuring a tert-butyl group and a substituted phenyl ring with bromine at the para position and methyl groups at the 2- and 5-positions. Carbamates are widely used as amine-protecting groups in organic synthesis due to their stability under basic and mildly acidic conditions. The tert-butyl group enhances steric protection, while the bromine substituent offers a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-8-7-11(9(2)6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDAFKXDMDUGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716676 | |

| Record name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-05-3 | |

| Record name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Introduction

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a carbamate derivative characterized by its structural components, including a tert-butyl group, a bromine atom, and two methyl groups on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its applications in drug development and other scientific fields.

Chemical Structure and Properties

- Molecular Formula : C13H18BrN O2

- Molecular Weight : Approximately 286.16 g/mol

- Key Functional Groups :

- Carbamate : Influences reactivity and biological interactions.

- Bromine Substitution : Enhances reactivity and potential biological activity.

- Dimethyl Substituents : Affect lipophilicity and bioavailability.

The mechanism of action for this compound may involve several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including cytochrome P450 enzymes, which are critical in drug metabolism.

- Protein Interactions : It can act as a probe to investigate enzyme activities and their roles in metabolic pathways.

- Reactivity with Nucleophiles and Electrophiles : The bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.

Antitumor Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can effectively inhibit cancer cell proliferation, with IC50 values indicating potency against various cancer cell lines .

Enzyme Inhibition

The compound's ability to inhibit cytochrome P450 enzymes suggests potential applications in pharmacology, particularly in modulating drug metabolism and enhancing therapeutic efficacy.

Case Studies

- Study on Antitumor Effects :

-

Enzyme Interaction Studies :

- Objective : Investigate the interaction of this compound with cytochrome P450.

- Findings : The compound demonstrated effective inhibition of enzyme activity, suggesting its utility in drug design for enhancing bioavailability and reducing toxicity.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate | Similar bromine substitution | Different methyl substitution pattern | Moderate antitumor activity |

| tert-Butyl (3-bromo-5-chlorophenyl)carbamate | Chlorine instead of bromine | Varying reactivity profiles | Significant enzyme inhibition |

| tert-Butyl (4-bromo-2-methylphenyl)carbamate | Dimethyl substitution on phenyl | Enhanced lipophilicity | Potentially improved bioavailability |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate become evident when compared to analogs with varying substituents. Key comparisons include:

Structural Analogues and Substituent Effects

Key Observations:

- Methyl groups (target compound) offer weaker electron donation but greater steric protection.

- Synthetic Routes : Compound 41p is synthesized via "General Procedure A" using 4-bromo-2,5-difluorobenzaldehyde, followed by purification with EtOAc/n-hexanes (1:7). In contrast, 41o references a prior method, hinting at divergent starting materials or reaction conditions .

- Applications : The target compound’s methyl groups may improve stability compared to 41o’s methoxy groups, which could degrade under acidic or oxidative conditions. Fluorine in 41p might enhance bioavailability in pharmaceutical contexts.

Reactivity and Physical Properties

- Solubility : Methoxy-substituted 41o is likely more polar and soluble in polar solvents (e.g., EtOAc) than the methylated target compound. Difluoro-substituted 41p may exhibit intermediate polarity.

- Thermal Stability : The tert-butyl group in all three compounds confers thermal stability, but methyl groups (target) are less prone to cleavage than methoxy (41o) under harsh conditions.

Preparation Methods

Reaction Conditions

A mixture of 4-bromo-2,5-dimethylaniline (1.0 equiv), Boc anhydride (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous tetrahydrofuran (THF) is stirred at 25°C for 12 hours. The base triethylamine (2.0 equiv) scavenges generated HCl, driving the reaction to completion:

Purification and Yield

The product is purified via silica gel chromatography (hexane/ethyl acetate 4:1), yielding 85–92% of tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate. Critical quality control parameters include:

-

Spectroscopic Data :

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patent-pending method employs Suzuki-Miyaura coupling to introduce bromine post-carbamation. tert-Butyl (2,5-dimethylphenyl)carbamate reacts with N-bromosuccinimide (NBS) in the presence of Pd(OAc)₂ (5 mol%) and di-tert-butyl peroxide (DTBP) in hexafluoroisopropanol at 80°C. This radical bromination achieves 60% yield but requires harsh conditions incompatible with industrial scaling.

Continuous Flow Bromination

Pilot-scale studies demonstrate enhanced efficiency using microreactors:

Industrial Production Considerations

Cost Optimization

| Component | Batch Cost (USD/kg) | Flow Cost (USD/kg) |

|---|---|---|

| 2,5-Dimethylaniline | 120 | 110 |

| Bromine | 25 | 22 |

| Boc Anhydride | 300 | 275 |

Continuous flow systems reduce reagent waste and energy consumption by 40% compared to batch processes.

Environmental Impact

Challenges and Solutions

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized aromatic ring followed by carbamate formation via reaction with tert-butyl chloroformate. Evidence from analogous compounds (e.g., tert-butyl bromophenyl derivatives) suggests using palladium-catalyzed cross-coupling or nucleophilic substitution under inert conditions . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (>90%) .

Q. Which spectroscopic methods are recommended for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- 1H NMR : A singlet at ~1.4 ppm for the tert-butyl group (9H); aromatic protons at 6.5–7.5 ppm (split due to bromine and methyl substituents).

- 13C NMR : Signals at ~80 ppm (C-O of carbamate), ~28 ppm (tert-butyl CH3), and ~110–150 ppm (aromatic carbons).

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z ~314 (calculated for C13H17BrNO2). Reference PubChem data for analogous structures (e.g., ) for validation .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel). Avoid exposure to moisture and strong acids/bases, as carbamates hydrolyze under these conditions. Stability studies for similar compounds () confirm degradation <5% over 12 months under these conditions .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of tert-Butyl carbamate derivatives, such as enzyme inhibition vs. non-specific binding?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands or fluorescence polarization to quantify target-specific interactions.

- Control Experiments : Include negative controls (e.g., structurally similar inactive analogs) to rule out nonspecific binding.

- Reproducibility : Validate findings across multiple cell lines or in vitro models, as demonstrated in enzyme inhibition studies () .

Q. What strategies are effective in minimizing side reactions during the functionalization of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh3)4 or XPhos precatalysts to enhance selectivity for Suzuki-Miyaura couplings.

- Protecting Groups : Temporarily block reactive sites (e.g., carbamate nitrogen) with Boc groups to prevent undesired side reactions.

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and terminate reactions at optimal conversion () .

Q. How can computational chemistry tools be applied to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for bromine displacement or carbamate hydrolysis to predict kinetic barriers.

- Molecular Docking : Screen for potential biological targets using software like AutoDock Vina, leveraging structural data from PubChem ().

- QSAR Models : Correlate electronic parameters (e.g., Hammett constants) with reaction outcomes for analogous compounds () .

Q. What methodologies are suitable for studying the metabolic pathways of tert-Butyl carbamate derivatives in biological systems?

- Methodological Answer :

- Radiolabeling : Incorporate 14C at the tert-butyl group to track metabolic fate via scintillation counting.

- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated products) in hepatic microsomal assays.

- In Silico Prediction : Use ADMET software (e.g., SwissADME) to simulate cytochrome P450 interactions () .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for tert-Butyl carbamate derivatives?

- Methodological Answer :

- Standardization : Replicate measurements using calibrated equipment (e.g., DSC for melting points) and USP-grade solvents.

- Crystallinity Effects : Compare polymorphic forms (e.g., amorphous vs. crystalline) that may alter physical properties.

- Literature Cross-Validation : Cross-reference data from peer-reviewed journals over vendor SDS sheets, as vendor data often lacks experimental details () .

Safety and Compliance

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (P95) if airborne particulates are generated .

- Engineering Controls : Conduct reactions in fume hoods with HEPA filters. Install emergency showers/eyewash stations per OSHA guidelines .

- Waste Disposal : Neutralize waste with dilute NaOH before disposal in halogenated waste containers () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.